(5-Chloro-6-(thiophen-3-yl)pyridin-3-yl)boronic acid
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Overview
Description
(5-Chloro-6-(thiophen-3-yl)pyridin-3-yl)boronic acid is an organoboron compound that contains a pyridine ring substituted with a thiophene group and a boronic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-6-(thiophen-3-yl)pyridin-3-yl)boronic acid typically involves the halogen-metal exchange reaction followed by borylation. One common method is the reaction of 5-chloro-6-(thiophen-3-yl)pyridine with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-6-(thiophen-3-yl)pyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid group reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Reduction: The compound can undergo reduction reactions to form the corresponding borane or boronate ester.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used in oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride, used in reduction reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Ketones: Formed through oxidation.
Borane and Boronate Esters: Formed through reduction.
Scientific Research Applications
(5-Chloro-6-(thiophen-3-yl)pyridin-3-yl)boronic acid has numerous applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of kinase inhibitors and other therapeutic agents.
Industry: Used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of (5-Chloro-6-(thiophen-3-yl)pyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boronic acid group transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the carbon-carbon bond and regenerate the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
3-Pyridinylboronic Acid: Similar structure but lacks the thiophene and chlorine substituents.
5-Chloro-3-pyridineboronic Acid: Similar structure but lacks the thiophene substituent.
(5-Chlorothiophen-3-yl)boronic Acid: Similar structure but lacks the pyridine ring.
Uniqueness
(5-Chloro-6-(thiophen-3-yl)pyridin-3-yl)boronic acid is unique due to the presence of both the thiophene and pyridine rings, which can provide additional electronic and steric effects in chemical reactions. This makes it a versatile reagent in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling .
Properties
Molecular Formula |
C9H7BClNO2S |
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Molecular Weight |
239.49 g/mol |
IUPAC Name |
(5-chloro-6-thiophen-3-ylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C9H7BClNO2S/c11-8-3-7(10(13)14)4-12-9(8)6-1-2-15-5-6/h1-5,13-14H |
InChI Key |
AJOZWFOLZVEVQR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(N=C1)C2=CSC=C2)Cl)(O)O |
Origin of Product |
United States |
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